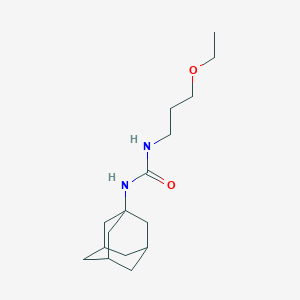

1-(1-Adamantyl)-3-(3-ethoxypropyl)urea

Description

Properties

CAS No. |

523991-30-2 |

|---|---|

Molecular Formula |

C16H28N2O2 |

Molecular Weight |

280.41g/mol |

IUPAC Name |

1-(1-adamantyl)-3-(3-ethoxypropyl)urea |

InChI |

InChI=1S/C16H28N2O2/c1-2-20-5-3-4-17-15(19)18-16-9-12-6-13(10-16)8-14(7-12)11-16/h12-14H,2-11H2,1H3,(H2,17,18,19) |

InChI Key |

NUHGJOUBKMNZAM-UHFFFAOYSA-N |

SMILES |

CCOCCCNC(=O)NC12CC3CC(C1)CC(C3)C2 |

Canonical SMILES |

CCOCCCNC(=O)NC12CC3CC(C1)CC(C3)C2 |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of 1 1 Adamantyl 3 3 Ethoxypropyl Urea and Its Chemical Analogs

Impact of Adamantyl Core Modifications on Biological Activity

The adamantane (B196018) moiety is a cornerstone of the pharmacophore of many biologically active compounds, primarily due to its unique combination of steric bulk, high lipophilicity, and metabolic stability. mdpi.comnih.govnih.gov Its rigid, three-dimensional structure allows it to effectively occupy hydrophobic pockets within target proteins, often leading to a significant enhancement in binding affinity. mdpi.comnih.govnih.gov

The point of attachment of the urea (B33335) functionality to the adamantane cage is a critical determinant of biological activity. Studies on analogous adamantyl ureas have demonstrated that positional isomers can exhibit markedly different potencies. For instance, in a series of adamantyl ureas developed as anti-tuberculosis agents, the 2-adamantyl isomer was found to be significantly more potent than the corresponding 1-adamantyl isomer, highlighting the stringent steric and conformational requirements of the target's binding site. nih.gov

Furthermore, the introduction of substituents onto the adamantane cage can modulate the compound's physicochemical properties and biological activity. For example, the introduction of hydroxyl groups at various positions on the adamantane ring of related ureas has been explored. researchgate.net While such modifications can increase hydrophilicity, they often lead to a decrease in inhibitory activity against certain enzymes, suggesting that the lipophilicity of the adamantyl cage is crucial for optimal interaction with the target. researchgate.net

Nodal (bridgehead) positions of the adamantane cage are key sites for substitution to fine-tune the molecule's properties. The introduction of methyl groups at the 3 and 5 positions of the adamantyl ring in related urea-containing compounds has been shown to have a profound impact. mdpi.comresearchgate.net These substitutions can increase the lipophilicity of the compound, which may enhance its binding to hydrophobic targets. mdpi.com Moreover, blocking these nodal positions can prevent in-vivo metabolism via hydroxylation by cytochrome P450 enzymes, a common metabolic pathway for adamantane-containing drugs. researchgate.netnih.gov This can lead to improved metabolic stability and a longer duration of action. Interestingly, the introduction of nodal methyl groups has also been observed to lower the melting point of some adamantyl urea derivatives, which can have implications for their formulation and bioavailability. mdpi.com

Table 1: Effect of Adamantyl Core Modifications on Biological Activity of Analogous Adamantyl Ureas

| Modification | Compound Series | Observed Effect on Activity/Properties | Reference |

|---|---|---|---|

| Positional Isomerism | Anti-tuberculosis adamantyl ureas | 2-Adamantyl isomer significantly more potent than 1-adamantyl isomer. | nih.gov |

| Hydroxylation | Adamantyl ureas | Increased hydrophilicity but often decreased inhibitory potency. | researchgate.net |

| Nodal Methylation | Adamantyl ureas | Increased lipophilicity, blocked metabolic hydroxylation, and lowered melting point. | mdpi.comresearchgate.net |

Role of the 3-Ethoxypropyl Side Chain on Target Recognition and Efficacy

The 3-ethoxypropyl side chain represents a flexible, lipophilic component of 1-(1-Adamantyl)-3-(3-ethoxypropyl)urea that can significantly influence its pharmacokinetic profile and target interactions. While specific SAR studies on the 3-ethoxypropyl moiety in this particular compound are not extensively documented in the available literature, general principles of medicinal chemistry and data from related molecules provide valuable insights.

In a study of a structurally related soluble epoxide hydrolase (sEH) inhibitor, 1-adamantan-1-yl-3-(5-(2-(2-ethoxyethoxy)ethoxy)pentyl)urea (AEPU), the flexible ether-containing side chain was found to be susceptible to metabolic cleavage. nih.gov The major metabolite identified resulted from the cleavage and subsequent oxidation of the polyethylene (B3416737) glycol-like chain, suggesting that this part of the molecule is a site of metabolic vulnerability. nih.gov This indicates that the length and composition of the alkoxyalkyl chain are critical for the metabolic stability of the compound.

Modulation of the Urea Linkage for Enhanced Activity and Selectivity

The urea linkage is a crucial structural motif, acting as a rigid scaffold that correctly orients the adamantyl and 3-ethoxypropyl groups. It is also a key player in target binding, with the two N-H groups acting as hydrogen bond donors and the carbonyl oxygen serving as a hydrogen bond acceptor. nih.gov

Modification of this linkage can have a dramatic effect on biological activity. In SAR studies of analogous adamantyl ureas, replacement of the urea oxygen with a sulfur atom to form a thiourea (B124793) resulted in a significant decrease in activity. nih.gov This suggests that the hydrogen-bonding capacity and electronic properties of the carbonyl oxygen are critical for potent inhibition of the target.

Furthermore, N-alkylation of the urea moiety can provide valuable SAR information. Mono-N-methylation of the urea nitrogen adjacent to the non-adamantyl substituent in a series of adamantyl ureas also led to a substantial reduction in biological activity. nih.gov This finding underscores the importance of the N-H protons for hydrogen bonding with the target receptor. Di-N-methylation resulted in an even greater loss of activity. nih.gov These results collectively indicate that the integrity of the unsubstituted urea linkage is essential for the biological activity of this class of compounds.

Table 2: Influence of Urea Linkage Modification on the Biological Activity of Analogous Adamantyl Ureas

| Modification | Resulting Linkage | Observed Effect on Activity | Reference |

|---|---|---|---|

| Oxygen to Sulfur | Thiourea | Significant decrease in potency. | nih.gov |

| Mono-N-methylation | N-Methyl urea | Substantial decrease in potency. | nih.gov |

| Di-N-methylation | N,N'-Dimethyl urea | Further decrease in potency. | nih.gov |

Computational Chemistry Approaches to SAR Elucidation

Computational methods are invaluable tools for understanding the complex interplay between molecular structure and biological activity, providing insights that can guide the rational design of more potent and selective analogs.

While a specific QSAR study for this compound was not found in the reviewed literature, QSAR is a widely applied technique for elucidating the SAR of various classes of biologically active compounds, including adamantane derivatives. In a typical QSAR study for this class of molecules, a series of analogs would be synthesized with systematic variations in the adamantyl core, the side chain, and the urea linkage.

The biological activity of these compounds would be experimentally determined, and a set of molecular descriptors would be calculated for each analog. These descriptors can be categorized as:

Electronic: (e.g., partial atomic charges, dipole moment) to quantify the electronic properties of the molecule.

Steric: (e.g., molecular volume, surface area, specific shape indices) to describe the size and shape of the molecule.

Hydrophobic: (e.g., logP, molar refractivity) to account for the lipophilicity of the compounds.

Topological: (e.g., connectivity indices) to represent the branching and connectivity of the molecular graph.

Using statistical methods such as multiple linear regression (MLR) or partial least squares (PLS), a mathematical model is then developed that correlates the changes in the descriptors with the observed biological activity. For instance, in a hypothetical QSAR model for adamantyl ureas, a positive coefficient for logP would indicate that increasing lipophilicity enhances activity, while a negative coefficient for a steric descriptor related to the size of a substituent might suggest a sterically constrained binding pocket.

Such a model, once validated, could be used to predict the activity of novel, unsynthesized analogs, thereby prioritizing the synthesis of the most promising candidates and streamlining the drug discovery process. For example, in the development of other adamantyl ureas, computational prediction of properties like the logarithm of the partition coefficient (cLogP) has been used as a surrogate for solubility to guide the design of analogs with improved pharmacokinetic profiles. nih.gov

Ligand-Based and Structure-Based Pharmacophore Development

Pharmacophore modeling is a powerful computational tool in drug discovery used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. For sEH inhibitors like this compound, both ligand-based and structure-based pharmacophore models have been developed to guide the design of new, more potent compounds.

Ligand-Based Pharmacophore Models

Ligand-based pharmacophore models are derived from a set of known active molecules, even in the absence of a high-resolution structure of the biological target. These models identify the common chemical features shared by the active compounds. For adamantyl urea-based sEH inhibitors, a typical ligand-based pharmacophore model consists of several key features:

A Hydrogen Bond Donor: Represented by one of the N-H groups of the urea moiety.

A Hydrogen Bond Acceptor: The carbonyl oxygen of the urea is a crucial hydrogen bond acceptor.

A Hydrophobic Feature: This is typically centered on the bulky and lipophilic adamantyl group.

Exclusion Volumes: These define regions of space that are likely occupied by the receptor and where ligand atoms would cause steric clashes, thus guiding the shape and size of potential inhibitors.

Studies have generated 3D-QSAR (Quantitative Structure-Activity Relationship) pharmacophore models based on a series of 1,3-disubstituted ureas. nih.gov These models help to quantify the relationship between the 3D properties of the molecules and their biological activity, providing a predictive tool for designing new inhibitors. nih.gov The development of these models has been crucial in the virtual screening of large chemical databases to identify novel sEH inhibitors. nih.gov

Structure-Based Pharmacophore Models

With the availability of numerous crystal structures of sEH in complex with inhibitors, structure-based pharmacophore models have also been developed. These models are derived from the interactions observed between the inhibitor and the amino acid residues in the enzyme's active site. A general structure-based pharmacophore for urea-based sEH inhibitors highlights the following key interactions:

Hydrogen Bonds: The urea core forms a bidentate hydrogen bond with the catalytic aspartate (Asp335) and additional hydrogen bonds with tyrosine residues (Tyr383 and Tyr466) in the active site. acs.org

Hydrophobic Pockets: The model includes a large hydrophobic region corresponding to the pocket that accommodates the adamantyl group. A second, more flexible hydrophobic/polar region accommodates the other substituent of the urea, in this case, the 3-ethoxypropyl group. nih.gov

The active site of human sEH is characterized as a wide, L-shaped binding pocket with two main hydrophobic subpockets. nih.gov Pharmacophore models have been developed that emphasize the importance of hydrophobic descriptors in identifying potent inhibitors that can effectively occupy these pockets. nih.gov These models have successfully guided the discovery of novel sEH inhibitors with diverse chemical scaffolds and high potency. nih.gov

The table below summarizes some of the key compounds and their reported activities that have informed the SAR and pharmacophore development for this class of inhibitors.

| Compound Name | Key Structural Features | Reported Activity (IC50) | Reference |

| 1-(1-Adamantyl)-3-(1-propionylpiperidin-4-yl)urea | Adamantane + Propionylpiperidine | - | nih.gov |

| 1-(1-(Cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea | Phenyl-CF3O + Cyclopropanecarbonylpiperidine | 7-fold more potent than adamantane analog | nih.gov |

| 12-(3-Adamantan-1-ylureido)dodecanoic acid (AUDA) | Adamantane + Dodecanoic acid chain | Potent sEH inhibitor | mdpi.com |

| 1-Adamantan-1-yl-3-(5-(2-(2-ethoxyethoxy)ethoxy)pentyl)urea (AEPU) | Adamantane + Polyethylene glycol chain | Potent sEH inhibitor | nih.gov |

| 4-[trans-4-(1-Adamantylcarbamoylamino)cyclohexyl]oxybenzoic acid (t-AUCB) | Adamantane + Cyclohexyl-benzoic acid | IC50 in low nM range | tandfonline.com |

Advanced Research Perspectives and Future Directions for 1 1 Adamantyl 3 3 Ethoxypropyl Urea

Rational Design of Next-Generation Adamantyl Urea (B33335) Derivatives with Enhanced Selectivity and Efficacy

The development of next-generation adamantyl urea derivatives is a primary focus of ongoing research, aiming to overcome limitations of early-generation compounds, such as low water solubility and susceptibility to metabolic oxidation. nih.gov The core strategy involves targeted structural modifications to enhance biological activity, improve selectivity for the intended target over off-targets like soluble epoxide hydrolase (sEH), and optimize pharmacokinetic profiles. nih.gov

A key approach is the use of rational bioisosteric replacements for parts of the molecule. nih.gov For instance, in a series of 1-adamantyl-3-phenyl ureas developed for anti-tuberculosis activity, the phenyl group was replaced with various heteroaryl rings (e.g., pyridines, isoxazoles, oxadiazoles (B1248032), pyrazoles). This was done to increase polarity, which can improve solubility and metabolic stability, while maintaining or improving potency against Mycobacterium tuberculosis. nih.gov The research yielded oxadiazole and pyrazole (B372694) derivatives with sub-microgram per milliliter minimum inhibitory concentrations (MIC) and significantly better solubility than the parent phenyl compounds. nih.gov

Another successful rational design strategy involves replacing the adamantyl group itself. While the adamantane (B196018) cage is excellent for occupying hydrophobic pockets in target proteins, it can confer poor pharmacokinetic properties. nih.govnih.gov In one study, adamantyl urea-based sEH inhibitors were compared to analogues where the adamantane was replaced by a 1-aryl-3-(1-acylpiperidin-4-yl)urea scaffold. This modification led to dramatic improvements in pharmacokinetic parameters. For example, a lead compound from this new series showed a 7-fold increase in potency and a 3,300-fold increase in drug exposure (AUC) compared to its adamantane-containing counterpart. nih.gov

These design efforts are often guided by structure-activity relationship (SAR) studies, which systematically evaluate how different chemical substitutions affect a compound's biological activity. nih.govresearchgate.net

Table 1: Comparison of Adamantyl Urea Analogues and Next-Generation Derivatives

| Compound/Series | Target/Indication | Design Strategy | Key Improvement | Reference |

| 1-Adamantyl-3-heteroaryl ureas | Anti-Tuberculosis | Bioisosteric replacement of phenyl ring | Increased solubility and maintained potency | nih.gov |

| 1-(1-Cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea | sEH Inhibition / Pain | Replacement of adamantyl group with aryl-piperidyl moiety | 3300-fold increase in AUC over adamantane analogue | nih.gov |

| Adamantyl-phenylsulfonamide ureas | Anti-Tuberculosis | Addition of sulfonamide scaffold | 10-100 fold increase in solubility | nih.gov |

Exploration of Novel Therapeutic Indications and Biological Pathways

While adamantyl ureas were initially investigated as inhibitors of soluble epoxide hydrolase (sEH) for hypertension and inflammation, research has expanded to uncover their potential in other therapeutic areas. nih.govnih.gov This diversification stems from the versatility of the urea scaffold, which is a privileged structure in medicinal chemistry capable of forming key hydrogen bond interactions with a wide range of biological targets. nih.govresearchgate.net

One significant new direction is in oncology. Certain adamantyl-containing 1,3-disubstituted ureas have been identified as inhibitors of tyrosyl-DNA phosphodiesterase 1 (TDP1), an enzyme considered an important target for anticancer therapy. nih.gov Furthermore, the broader class of diaryl ureas, exemplified by the FDA-approved drug Sorafenib, are potent multi-kinase inhibitors used to treat various cancers. frontiersin.org This suggests that adamantyl urea derivatives could be designed to target specific kinases involved in oncogenic pathways. frontiersin.orgnih.gov

Researchers are also exploring novel inflammatory pathways. Beyond general inflammation, urea derivatives are being designed to target specific components of the inflammatory response. For example, novel biaryl urea compounds have been developed as inhibitors of NEK7, a protein crucial for the activation of the NLRP3 inflammasome, which is implicated in a variety of inflammatory diseases. nih.gov This opens the possibility of developing highly specific anti-inflammatory agents based on the adamantyl urea scaffold. The initial discovery of adamantyl ureas with activity against Mycobacterium tuberculosis also points towards a broader potential for anti-infective applications. nih.gov

Table 2: Investigated Therapeutic Targets for Adamantyl Urea and Related Urea Derivatives

| Target Enzyme/Pathway | Therapeutic Area | Compound Class | Reference |

| Soluble Epoxide Hydrolase (sEH) | Hypertension, Pain, Inflammation | Adamantyl Ureas | nih.gov |

| MmpL3 Transporter | Tuberculosis | Adamantyl Ureas | nih.gov |

| Tyrosyl-DNA Phosphodiesterase 1 (TDP1) | Cancer | Adamantyl Ureas | nih.gov |

| Kinases (e.g., c-RAF, VEGFR-2) | Cancer | Diaryl Ureas | frontiersin.org |

| NEK7 / NLRP3 Inflammasome | Inflammatory Diseases | Biaryl Ureas | nih.gov |

Integration of Cutting-Edge Computational Methodologies in Drug Discovery Pipelines

Modern drug discovery heavily relies on computational methods to accelerate the development process, reduce costs, and rationalize the design of new molecules. nih.gov In the development of adamantyl urea derivatives, in silico tools are becoming indispensable. These methods allow researchers to predict the properties of a molecule before it is synthesized, saving significant time and resources. nih.gov

A common application is the calculation of physicochemical properties like the lipophilicity coefficient (cLogP). In studies aimed at improving the solubility of anti-tuberculosis adamantyl ureas, cLogP values were calculated beforehand to ensure that newly designed analogues would likely have better solubility profiles than the initial lead compounds. nih.gov

More advanced computational techniques such as molecular docking and molecular dynamics simulations are also employed. These methods can model the interaction between a potential drug molecule and its protein target at the atomic level. This provides crucial insights into the binding mode and helps explain the structure-activity relationships observed experimentally. For instance, understanding how the adamantane moiety fits into a hydrophobic pocket of a target enzyme can guide the design of substituents to enhance binding affinity and selectivity. researchgate.net While specific publications on docking 1-(1-Adamantyl)-3-(3-ethoxypropyl)urea are not prevalent, the application of these computational strategies is a standard in the broader field of urea-based inhibitor design. nih.govnih.gov

Development of Innovative Pre-clinical Models for Comprehensive Biological Assessment

The translation of a promising compound from the lab to the clinic requires rigorous testing in relevant biological systems. The development and use of innovative pre-clinical models are crucial for a comprehensive assessment of the efficacy and metabolic fate of adamantyl urea derivatives.

Metabolism studies in rodent models are a foundational component of pre-clinical assessment. For example, detailed analysis of an N-adamantyl urea-based sEH inhibitor revealed its major metabolic pathways in vivo, identifying hydroxylations on the adamantyl group as a key transformation. nih.gov Such studies are critical for predicting how a drug will be processed in humans and for identifying potential metabolites that may also have biological activity or toxicity. nih.gov

For assessing therapeutic efficacy, researchers use specific animal models of disease. In the evaluation of sEH inhibitors for pain, the carrageenan-induced inflammatory pain model in mice is a well-established system. nih.gov The ability of a novel urea-based sEH inhibitor to reduce hyperalgesia in this model, and to do so more potently than its adamantane analogue, provided strong pre-clinical evidence of its improved therapeutic potential. nih.gov As adamantyl ureas are explored for new indications like cancer or specific inflammatory diseases, the use of corresponding pre-clinical models, such as tumor xenograft models or models of NLRP3-driven inflammation, will be essential for their biological validation. frontiersin.orgnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.